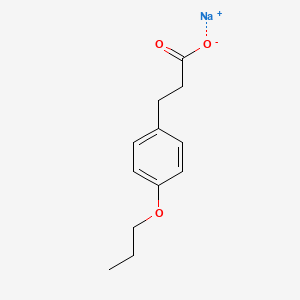

sodium 3-(4-propoxyphenyl)propanoate

Description

Sodium 3-(4-propoxyphenyl)propanoate is a sodium salt of propanoic acid featuring a 4-propoxyphenyl substituent at the 3-position of the carboxylic acid backbone. The compound’s structure combines a hydrophilic carboxylate group (bound to sodium) and a hydrophobic 4-propoxyphenyl moiety, which includes an ether-linked propyl chain. Its properties can be inferred from structurally analogous compounds discussed in the literature.

Properties

IUPAC Name |

sodium;3-(4-propoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3.Na/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14;/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFUECYGSANJIO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the 4-propoxyphenyl group, which distinguishes it from other propanoate derivatives. Below is a detailed comparison with similar compounds, highlighting substituent effects and applications:

Table 1: Structural and Functional Comparison

*Inferred from structural analogs.

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Solubility: The 4-propoxyphenyl group introduces an ether-linked alkyl chain, enhancing lipophilicity compared to hydroxyl (e.g., tert-butyl 3-(4-hydroxyphenyl)propanoate) or halogenated (e.g., 4-chlorophenyl) analogs. The sodium counterion significantly boosts water solubility compared to ester derivatives like methyl or tert-butyl propanoates. This property is critical for catalytic applications in aqueous media (e.g., ’s phosphino-containing sodium carboxylates used in hydrosilylation) .

Phosphino-functionalized sodium carboxylates () demonstrate catalytic efficiency in alkene hydrosilylation, suggesting that this compound could similarly act as a ligand or catalyst in organometallic reactions if modified with coordinating groups .

Aroma and Industrial Applications: Esters like ethyl 3-(methylthio)propanoate are key aroma compounds in pineapple, emphasizing the role of sulfur-containing groups in flavor chemistry . While this compound lacks such groups, its ether functionality may find use in fragrance or surfactant industries.

Data-Driven Insights

Table 2: Physicochemical and Application Comparison

| Property | This compound | tert-Butyl 3-(4-hydroxyphenyl)propanoate | Methyl 3-(4-chlorophenyl)propanoate |

|---|---|---|---|

| Water Solubility | High (due to Na⁺) | Low (tert-butyl ester) | Moderate (methyl ester) |

| Lipophilicity (LogP) | Moderate (propoxy group) | Low (hydroxyl group) | High (chlorine substituent) |

| Thermal Stability | High (ionic structure) | Moderate | Moderate |

| Key Applications | Catalysis, surfactants* | Polymer stabilization | Pharmaceuticals |

*Hypothetical based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.